6-Methoxy-4-nitro-1,3-benzothiazol-2-amine
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Overview
Description
6-Methoxy-4-nitro-1,3-benzothiazol-2-amine is a heterocyclic compound with the molecular formula C8H7N3O3S. This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are widely used in various fields, including medicinal chemistry, due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine typically involves the nitration of 6-methoxy-1,3-benzothiazol-2-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions followed by purification processes to obtain the desired product with high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents such as iron powder in acidic conditions.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nucleophiles like halides, amines.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of 6-methoxy-4-amino-1,3-benzothiazol-2-amine.
Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-4-nitro-1,3-benzothiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial and fungal infections.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The exact mechanism of action of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or other biological activities. The nitro group is often involved in redox reactions, which can generate reactive intermediates that contribute to its biological activity .
Comparison with Similar Compounds
- 6-Methoxy-1,3-benzothiazol-2-amine
- 4-Nitro-1,3-benzothiazol-2-amine
- 6-Ethoxy-4-nitro-1,3-benzothiazol-2-amine
Comparison: 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable compound for specific research and industrial purposes .
Properties
IUPAC Name |
6-methoxy-4-nitro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c1-14-4-2-5(11(12)13)7-6(3-4)15-8(9)10-7/h2-3H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIOIBDQQQUQOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)SC(=N2)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288072 |
Source
|
Record name | 6-Methoxy-4-nitro-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16586-53-1 |
Source
|
Record name | 6-Methoxy-4-nitro-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16586-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-4-nitro-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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